Arsenic triselenide

Overview

Description

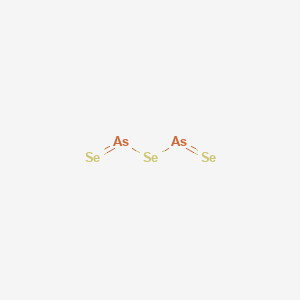

Arsenic triselenide is an inorganic chemical compound with the chemical formula As₂Se₃. It is known for its unique properties as a chalcogenide glass, which makes it valuable in infrared optics. When purified, this compound can transmit light with wavelengths between approximately 0.7 and 19 micrometers . The compound typically appears as a brown-black powder or metallic gray crystals and is odorless .

Mechanism of Action

Target of Action

Arsenic triselenide is an inorganic compound that interacts with various targets within the cell. It initiates repair by binding to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region .

Mode of Action

This compound’s mode of action involves its interaction with these targets, leading to changes in cellular processes. It is known to bind to its targets, disrupting their normal function and leading to changes in cellular processes . For instance, arsenic trioxide has been shown to bind to heat shock protein 60 (Hsp60), leading to the disruption of Hsp60 refolding capability .

Biochemical Pathways

This compound affects various biochemical pathways. It is involved in DNA excision repair . Arsenic trioxide, a related compound, has been shown to disrupt multiple physiological processes, particularly chaperone-related protein folding and cellular response to stress .

Pharmacokinetics

It is known that arsenic compounds, in general, can be absorbed and distributed throughout the body, metabolized, and excreted . The bioavailability of this compound would depend on these properties, but specific details are currently lacking.

Result of Action

The molecular and cellular effects of this compound’s action are complex and can lead to various outcomes. It is known to cause changes in DNA repair processes, potentially leading to genomic instability . Other effects could include changes in protein function and cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its solubility, reactivity, and therefore its bioavailability and toxicity . Furthermore, arsenic’s behavior in the environment is influenced by its interactions with other elements and compounds, as well as by biological processes such as microbial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsenic triselenide can be synthesized by heating a mixture of elemental arsenic and selenium in a sealed tube under an inert atmosphere, such as argon. The reaction typically occurs at high temperatures, ranging from 900 to 1500 degrees Celsius .

Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature reactions in an internally heated pressure vessel. This method ensures rapid preparation and high purity of the compound . Additionally, thin films of this compound can be prepared using thermal vacuum deposition and high-frequency ion plasma sputter methods .

Chemical Reactions Analysis

Types of Reactions: Arsenic triselenide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized by strong oxidizing agents, such as nitric acid, to form arsenic pentoxide and selenium dioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas, leading to the formation of elemental arsenic and selenium.

Substitution: Substitution reactions can occur with halogens, where this compound reacts with chlorine or bromine to form arsenic trichloride or arsenic tribromide, respectively.

Major Products Formed:

- Oxidation: Arsenic pentoxide (As₂O₅) and selenium dioxide (SeO₂)

- Reduction: Elemental arsenic (As) and selenium (Se)

- Substitution: Arsenic trichloride (AsCl₃) or arsenic tribromide (AsBr₃)

Scientific Research Applications

Arsenic triselenide has a wide range of scientific research applications due to its unique properties:

Comparison with Similar Compounds

Diarsenic trisulfide (As₂S₃): Similar to arsenic triselenide, diarsenic trisulfide is used in infrared optics and has comparable optical properties.

Arsenic (III) telluride (As₂Te₃): This compound also shares similar applications in infrared optics but has different optical and thermal properties due to the presence of tellurium instead of selenium.

Antimony (III) selenide (Sb₂Se₃): Another chalcogenide glass with applications in infrared optics, but with antimony replacing arsenic.

Uniqueness of this compound: this compound stands out due to its high refractive index, mid-infrared transparency, and high non-linear optical indices. These properties make it particularly valuable for integrated photonics and other advanced optical applications .

Properties

InChI |

InChI=1S/As2Se3/c3-1-5-2-4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFMCDAQUDITAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As](=[Se])[Se][As]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

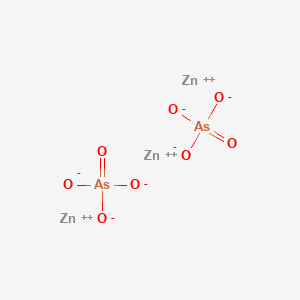

As2Se3 | |

| Record name | arsenic triselenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_triselenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061645 | |

| Record name | Arsenic selenide (As2Se3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303-36-2 | |

| Record name | Arsenic triselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic selenide (As2Se3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic selenide (As2Se3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diarsenic triselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC TRISELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWS0W0GB8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of arsenic triselenide?

A1: this compound has the molecular formula As2Se3 and a molecular weight of 341.84 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various spectroscopic techniques are employed to characterize As2Se3, including:

- Infrared (IR) Spectroscopy: Used to analyze vibrational modes in the material, providing information about its structure and bonding. [, , , ]

- Raman Spectroscopy: Complements IR spectroscopy by providing additional information about vibrational modes and structural changes. [, , ]

- X-ray Diffraction (XRD): Helps determine the crystalline or amorphous nature of As2Se3 and identify any crystalline phases present. [, ]

- Electron Microprobe Analysis: Used to determine the elemental composition of As2Se3 films, confirming their stoichiometry. []

Q3: How does the preparation method influence the properties of this compound thin films?

A: Studies show that the method of preparing As2Se3 thin films can significantly impact their properties. For instance, films prepared by quenching from the melt exhibit different temperature-dependent dispersion behavior compared to those prepared by thermal evaporation, suggesting differing energy distributions of mobility-controlling traps. []

Q4: Is this compound stable under ambient conditions?

A: Research indicates that unpassivated As2Se3 thin films are susceptible to degradation under ambient conditions, particularly in the presence of light, oxygen, and moisture. This degradation leads to the formation of arsenic oxide and selenium crystallites. [, ]

Q5: How can the degradation of this compound thin films be mitigated?

A: Studies show that depositing a thin aluminum oxide (Al2O3) passivation layer on As2Se3 films, coupled with limiting their exposure to below-band gap light, effectively inhibits degradation. This passivation strategy makes As2Se3 a more viable material for various applications, including integrated optics and metasurfaces operating in a wide range of infrared wavelengths. [, ]

Q6: How does doping affect the electronic properties of this compound?

A: Doping As2Se3 with elements like indium (In) can significantly alter its electronic properties. Studies show that indium doping leads to a substantial improvement in transport properties, attributed to a shift in the valence band edge towards the center of the mobility gap. [, ] Similarly, doping with nickel (Ni) increases conductivity and shifts the Fermi level, suggesting the introduction of an acceptor level within the valence band tail. []

Q7: How is the density of localized states (DOS) in this compound determined?

A: Researchers employ techniques like transient photoconductivity measurements and modulated photocurrent analysis to determine the DOS in As2Se3. These methods provide insights into the energy distribution of defect centers within the material's bandgap. [, , , , ]

Q8: What are the potential applications of this compound in optics and photonics?

A8: this compound possesses a high refractive index, broad transmission window spanning from the visible to the infrared region, and significant optical nonlinearity. These properties make it suitable for applications such as:

- Infrared (IR) optics: Lenses, windows, and waveguides for various IR applications. [, , , , ]

- Optical fibers: Hollow-core photonic bandgap fibers for guiding light in the near-infrared region. [, ]

- Metasurfaces: Dielectric metasurfaces for manipulating light at subwavelength scales. []

- Nonlinear optics: Applications exploiting its high nonlinear refractive index, such as all-optical switching. [, ]

- Sensors: Potential use in various sensing applications, leveraging its optical and electrical properties. []

Q9: How is this compound used in multi-photon lithography?

A: this compound, along with other chalcogenide glasses like arsenic trisulfide (As2S3), is used in multi-photon lithography (MPL) for creating three-dimensional microstructures. The MPL technique enables precise patterning of these materials, which can be chemically etched to form free-standing structures for various optical applications. [, , ]

Q10: What challenges are associated with using this compound in microfabrication techniques?

A: One challenge encountered in using As2Se3 for microfabrication is the potential for nano-bead formation during direct laser writing (DLW) due to standing wave effects. To mitigate this, researchers utilize anti-reflective layers, such as those made of As2Se3 itself, during the fabrication process to minimize interference and achieve higher fidelity in the created structures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.